molecular formula C24H18N2O2S B11082522 (5Z)-5-benzylidene-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-phenyl-3,5-dihydro-4H-imidazol-4-one

(5Z)-5-benzylidene-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-phenyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B11082522
M. Wt: 398.5 g/mol
InChI Key: HRSVYYXARJSMQJ-PGMHBOJBSA-N
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Description

(5Z)-5-benzylidene-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a complex organic compound that belongs to the class of imidazolones. This compound is characterized by its unique structure, which includes a benzylidene group, a phenylethylsulfanyl group, and a phenyl group attached to an imidazolone core. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-benzylidene-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-phenyl-3,5-dihydro-4H-imidazol-4-one typically involves multi-step organic reactions. One common method includes the condensation of benzaldehyde with 2-[(2-oxo-2-phenylethyl)sulfanyl]-3-phenyl-3,5-dihydro-4H-imidazol-4-one under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The benzylidene and phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(5Z)-5-benzylidene-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-phenyl-3,5-dihydro-4H-imidazol-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-benzylidene-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • 3-benzyl-2-hydroxy-N-phenylbenzamide
  • (2E)-2-butenedioic acid compound with 2-(diethylamino)-N-(5,5-dioxido-6,11-dihydrodibenzo[b,e]thiepin-11-yl)acetamide

Comparison: Compared to similar compounds, (5Z)-5-benzylidene-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-phenyl-3,5-dihydro-4H-imidazol-4-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its imidazolone core and sulfanyl group are particularly noteworthy, as they contribute to its potential as a versatile intermediate in organic synthesis and its promising therapeutic properties.

Properties

Molecular Formula

C24H18N2O2S

Molecular Weight

398.5 g/mol

IUPAC Name

(5Z)-5-benzylidene-2-phenacylsulfanyl-3-phenylimidazol-4-one

InChI

InChI=1S/C24H18N2O2S/c27-22(19-12-6-2-7-13-19)17-29-24-25-21(16-18-10-4-1-5-11-18)23(28)26(24)20-14-8-3-9-15-20/h1-16H,17H2/b21-16-

InChI Key

HRSVYYXARJSMQJ-PGMHBOJBSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=N2)SCC(=O)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=N2)SCC(=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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